![molecular formula C8H13NO B8010831 2-Methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8010831.png)
2-Methyl-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-8-azabicyclo[3.2.1]octan-3-one, also known as tropinone, is a bicyclic organic compound with the molecular formula C_8H_13NO. It is a key intermediate in the biosynthesis of tropane alkaloids, which are naturally occurring compounds found in plants such as Atropa belladonna (deadly nightshade) and Erythroxylum coca (coca plant). Tropinone is notable for its role in the synthesis of important medicinal compounds, including atropine and cocaine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tropinone can be synthesized through several methods, with one of the most well-known being the Robinson tropinone synthesis. This method involves the following steps:
Mannich Reaction: Acetone, succinaldehyde, and methylamine react in the presence of an acid catalyst to form a Mannich base.
Cyclization: The Mannich base undergoes cyclization to form tropinone.
The reaction conditions typically involve:
Temperature: Moderate temperatures around 25-30°C.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of tropinone often involves the same principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Tropinone undergoes various chemical reactions, including:
Reduction: Tropinone can be reduced to tropine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation of tropinone can lead to the formation of tropinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl group.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Tropine: Formed by the reduction of tropinone.
Tropinone Derivatives: Formed through various oxidation and substitution reactions.
Applications De Recherche Scientifique
Tropinone has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of tropane alkaloids.
Medicine: Tropinone derivatives are used in the development of pharmaceuticals such as atropine, which is used to treat bradycardia (slow heart rate) and as an antidote for certain types of poisoning.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tropinone and its derivatives involves interaction with various molecular targets and pathways:
Molecular Targets: Tropinone derivatives, such as atropine, act on muscarinic acetylcholine receptors, blocking the action of acetylcholine.
Pathways Involved: The inhibition of acetylcholine receptors leads to various physiological effects, including increased heart rate and reduced secretions.
Comparaison Avec Des Composés Similaires
Tropinone is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:
Tropine: A reduced form of tropinone, used in the synthesis of other tropane alkaloids.
Pseudotropine: An isomer of tropine with different pharmacological properties.
Nortropinone: A derivative of tropinone with a similar structure but different reactivity.
Tropinone’s uniqueness lies in its role as a key intermediate in the biosynthesis of tropane alkaloids and its versatility in synthetic organic chemistry.
Propriétés
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-7,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZPOIOGWQCRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
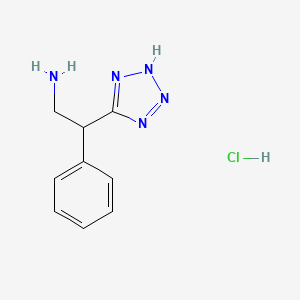
![N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine](/img/structure/B8010760.png)
![N-cyclobutyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B8010771.png)
![4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine](/img/structure/B8010779.png)
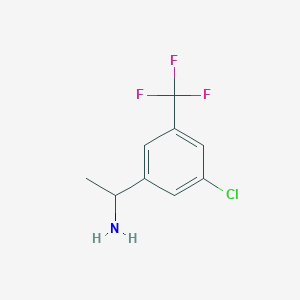

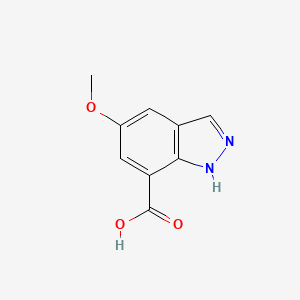
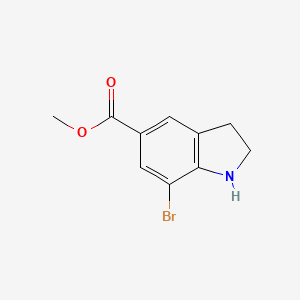
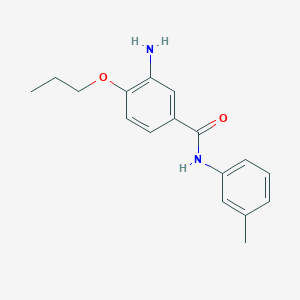
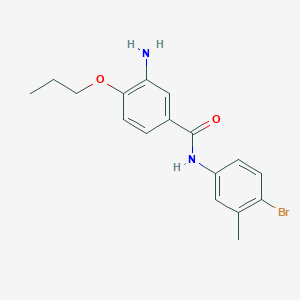
![4-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2-chlorophenol](/img/structure/B8010849.png)
![2,4,6-trimethyl-N'-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B8010854.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010861.png)
![N'-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010863.png)
